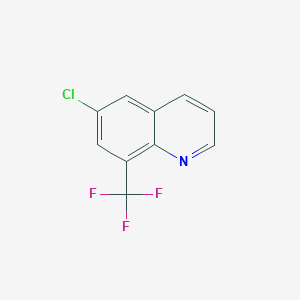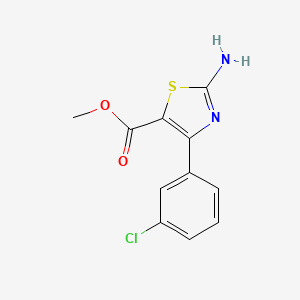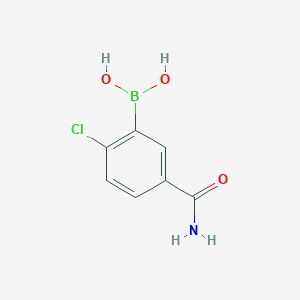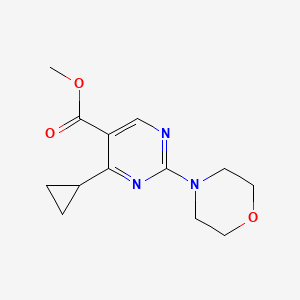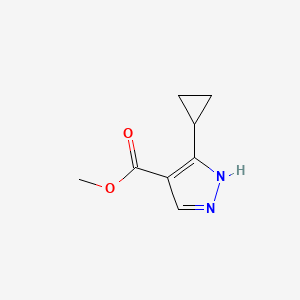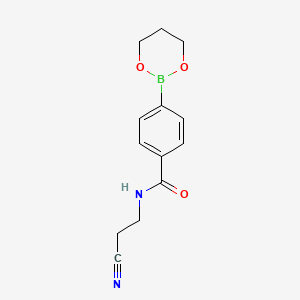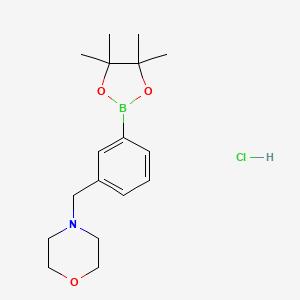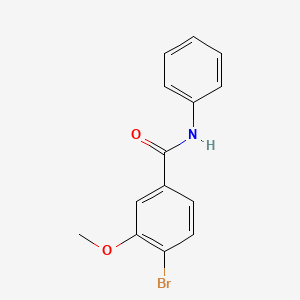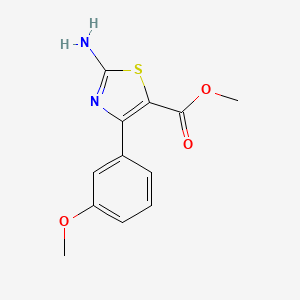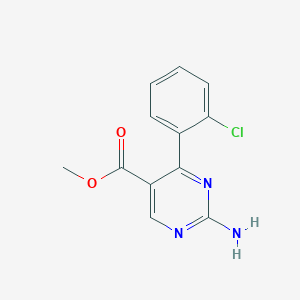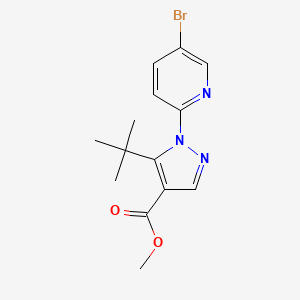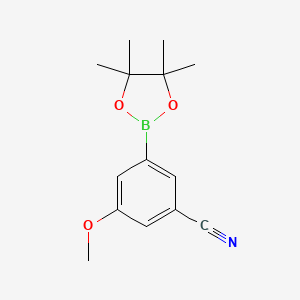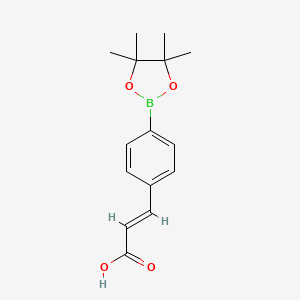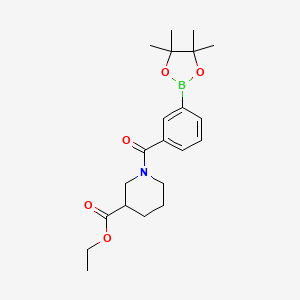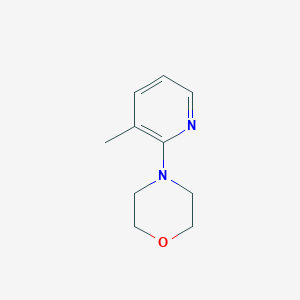
4-(3-Methylpyridin-2-YL)morpholine
説明
4-(3-Methylpyridin-2-YL)morpholine is a chemical compound with the molecular formula C₁₀H₁₄N₂O . It has a molecular weight of 178.2313 dalton . The compound is a subclass of chemical compounds and is a type of chemical entity .
Molecular Structure Analysis
The molecular structure of 4-(3-Methylpyridin-2-YL)morpholine consists of a six-membered aliphatic saturated ring with the formula C₄H₉NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The compound’s canonical SMILES is CC1=C(N=CC=C1)N2CCOCC2 .科学的研究の応用
Results
Studies have shown that Imatinib binds in two main conformations, extended and folded, with the pyridylpyrimidine moiety in trans or cis position, respectively. The molecular surface analysis revealed that π…π stacking is more typical for the folded conformation .
Application 2: Antibacterial Efficacy
Results
The synthesized compounds demonstrated effective inhibition of the β-lactamase enzyme, contributing to the antibacterial activity against resistant strains of E. coli .
Application 3: Antimicrobial and Antiviral Evaluation
Methods of Application
Results: The derivatives have shown potential in inhibiting the growth of specific microbial and viral strains, indicating their usefulness in developing new therapeutic agents .
Application 4: Efficient Synthesis of Novel Pyridine Derivatives
Methods of Application
Results: The reactions yield moderate to good quantities of the desired products, which are then further explored for their chemical and pharmacological properties .
Application 5: [Placeholder for additional research application]
Results
Application 6: [Placeholder for additional research application]
Results
Application 5: Development of Antimicrobial Agents
Results
The analogues have shown promising results in inhibiting the growth of ESBL-producing E. coli, indicating their potential as effective antimicrobial agents .
Application 6: Crystallography and Structural Analysis
Methods of Application
Results: The detailed crystallographic analysis provides insights into the molecular structure, which can be used to predict reactivity and interaction with other molecules .
Application 7: Synthesis of Antimicrobial Compounds
Methods of Application
The synthesis involves reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) as a coupling reagent. The antibacterial profile is determined using the VITEK 2® compact system, and molecular docking studies are conducted to understand the binding pocket residues .
Results
The synthesized compounds demonstrated effective inhibition of the β-lactamase enzyme, contributing to the antibacterial activity against resistant strains of E. coli .
Application 8: Crystallographic Analysis
Summary of Application
Methods of Application: The crystal structure is determined using X-ray diffraction techniques, with data collection including atomic coordinates and displacement parameters .
Results: The analysis provides detailed insights into the molecular structure, which can be used to predict reactivity and interaction with other molecules .
Safety And Hazards
While specific safety and hazard information for 4-(3-Methylpyridin-2-YL)morpholine is not available in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .
特性
IUPAC Name |
4-(3-methylpyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9-3-2-4-11-10(9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSLAWUUDVNSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675059 | |
| Record name | 4-(3-Methylpyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpyridin-2-YL)morpholine | |
CAS RN |
327064-60-8 | |
| Record name | 4-(3-Methylpyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



